2-amino-7-methyl-5{H}-[1,3,4]thiadiazolo[3,2-{a}]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7-methyl-5{H}-[1,3,4]thiadiazolo[3,2-{a}]pyrimidin-5-one is a heterocyclic compound that contains a thiadiazole ring fused with a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-methyl-5{H}-[1,3,4]thiadiazolo[3,2-{a}]pyrimidin-5-one can be achieved through multi-component reactions. One method involves the reaction of 2-amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine with carbon disulfide, forming alkaline salts of substituted dithiocarbamic or iminodithiocarbonic acids. These salts can then be alkylated to produce esters of N-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-2-yl)dithiocarbamic and diesters of (7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-2-yl)iminodithiocarbonic acids .
Industrial Production Methods
Industrial production methods for this compound may involve solvent-free microwave-assisted multi-component reactions. This green synthesis approach uses aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under microwave irradiation .
Chemical Reactions Analysis
Types of Reactions
2-amino-7-methyl-5{H}-[1,3,4]thiadiazolo[3,2-{a}]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The amino group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Carbon disulfide: Used in the formation of dithiocarbamic or iminodithiocarbonic acids.
Alkylating agents: Used to produce esters and diesters.
Microwave irradiation: Used in green synthesis methods.
Major Products Formed
Scientific Research Applications
2-amino-7-methyl-5{H}-[1,3,4]thiadiazolo[3,2-{a}]pyrimidin-5-one has various scientific research applications:
- Chemistry : Used as a building block for synthesizing other heterocyclic compounds .
- Biology : Investigated for its potential antimicrobial and antiviral activities .
- Medicine : Explored for its potential use in developing new pharmaceuticals with antibacterial, antiviral, and antitumor properties .
- Industry : Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-amino-7-methyl-5{H}-[1,3,4]thiadiazolo[3,2-{a}]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with the replication of microorganisms, leading to its antimicrobial and antiviral effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-amino-7-methyl-5{H}-[1,3,4]thiadiazolo[3,2-{a}]pyrimidin-5-one is unique due to its fused thiadiazole-pyrimidine structure, which imparts distinct chemical and biological properties. Its ability to form various derivatives through oxidation, reduction, and substitution reactions makes it a versatile compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS.ClH/c1-3-2-4(11)10-6(8-3)12-5(7)9-10;/h2H,1H3,(H2,7,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNCQOOYGOWNIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)SC(=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.